3-methyl-1-benzofuran-7-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
164075-30-3 |
|---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
3-methyl-1-benzofuran-7-amine;hydrochloride |
InChI |
InChI=1S/C9H9NO.ClH/c1-6-5-11-9-7(6)3-2-4-8(9)10;/h2-5H,10H2,1H3;1H |
InChI Key |
KHININBHXYJQHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=CC=C2N.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 1 Benzofuran 7 Amine Hydrochloride and Its Analogs
Classical Approaches to Benzofuran (B130515) Synthesis
Perkin Synthesis and its Derivatives
The Perkin reaction, first reported by William Henry Perkin in 1868, is a classical method for the synthesis of α,β-unsaturated aromatic acids. iitk.ac.inlongdom.orgbyjus.com A significant variation of this reaction, known as the Perkin rearrangement or coumarin-benzofuran ring contraction, is utilized for the synthesis of benzofurans. wikipedia.org This rearrangement involves the conversion of a 2-halocoumarin into a benzofuran in the presence of a hydroxide (B78521) base. wikipedia.org
The reaction proceeds through the initial opening of the lactone ring of the coumarin (B35378), which then undergoes a ring contraction to form the benzofuran ring. wikipedia.org This method has been efficiently utilized for the synthesis of various benzofuran-2-carboxylic acids. For instance, 3-halocoumarins can be converted to benzofuran-2-carboxylic acids in high yields. nih.gov Microwave-assisted Perkin rearrangement has been shown to significantly reduce reaction times from hours to minutes while maintaining high yields. nih.gov
| Starting Material | Product | Conditions | Yield | Reference |
| 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | Ethanol/Sodium hydroxide, Microwave (300W), 79°C, 5 min | 99% | nih.gov |
| 3-Bromocoumarins | Benzofuran-2-carboxylic acids | Base, Reflux, 3 hours | Quantitative | nih.gov |
Intramolecular Cyclization Strategies for Benzofuran Ring Formation
Intramolecular cyclization is a powerful strategy for the synthesis of the benzofuran ring system. These methods often involve the formation of a key C-O bond to close the furan (B31954) ring. A variety of starting materials and reaction conditions have been employed to achieve this transformation.
One common approach involves the cyclization of ortho-substituted phenols. For example, o-(1-alkynyl)anisoles can undergo p-toluenesulfonic acid-mediated cyclization to yield 2-arylsubstituted benzofurans. jocpr.com Another strategy is the boron tribromide-promoted tandem deprotection-cyclization of 2-methoxyphenylacetones to produce 2-methylbenzofurans. jocpr.com
A more recent development involves an acetylene-activated SNAr/intramolecular cyclization cascade. In this method, the acetylene (B1199291) group acts as both an activating group for nucleophilic aromatic substitution and as a scaffold for the formation of the furan ring, allowing for a one-step synthesis of 2-substituted benzofurans. rsc.org This method is notable for being transition-metal-free and can be carried out in water or DMSO. rsc.org
Contemporary Synthetic Routes to 3-Methyl-1-benzofuran-7-amine Hydrochloride
Modern synthetic methods offer greater efficiency, selectivity, and functional group tolerance for the synthesis of complex benzofuran derivatives like this compound.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling, Buchwald-Hartwig C–N Bond Formation for 7-aminobenzofurans)
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly useful for constructing precursors to substituted benzofurans. nih.gov For instance, the coupling of terminal alkynes with iodophenols, often co-catalyzed by copper, followed by intramolecular cyclization, provides a direct route to benzofuran derivatives. nih.gov
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. acsgcipr.orgwikipedia.orglibretexts.org This reaction is highly relevant for the synthesis of 7-aminobenzofurans, as it allows for the direct amination of a 7-halo-substituted benzofuran. The reaction is known for its broad substrate scope and functional group tolerance, making it a versatile method for introducing the key amine group at the 7-position. wikipedia.org The choice of palladium precatalyst and phosphine (B1218219) ligand is crucial for the success of the reaction. nih.govnih.gov
| Reaction Type | Reactants | Product | Catalyst System | Reference |
| Sonogashira Coupling | Terminal alkynes, Iodophenols | Benzofuran derivatives | (PPh3)PdCl2, CuI | nih.gov |
| Buchwald-Hartwig Amination | Aryl halides, Amines | Aryl amines | Palladium precatalyst, Phosphine ligand | wikipedia.orgnih.gov |
One-Pot and Multicomponent Reactions for Benzofuran-7-amine Construction
One-pot and multicomponent reactions offer significant advantages in terms of efficiency and sustainability by combining multiple synthetic steps into a single operation, thereby avoiding the isolation of intermediates.
A notable example is the one-pot synthesis of 3-methyl-5-benzofuranol (B1367546) from an amine, propionaldehyde, and p-benzoquinone. doi.org This approach, while yielding a hydroxyl group at the 5-position, demonstrates a viable strategy for constructing the 3-methylbenzofuran (B1293835) core from simple starting materials.
Furthermore, a microwave-assisted multicomponent protocol for the synthesis of substituted benzofuran-2-carboxamides has been developed. kcl.ac.uk This method can be adapted to produce 3-aminobenzofurans in acceptable yields and short reaction times. kcl.ac.uk Another efficient one-pot strategy for amino-substituted benzofurans involves the reaction of substituted amines, salicylaldehydes, and calcium carbide, catalyzed by copper bromide. nih.gov
Rearrangement-Mediated Synthesis of Benzofuran Derivatives (e.g., Benzopyran to Benzofuran Rearrangement)
Rearrangement reactions can provide unique and sometimes unexpected pathways to the benzofuran scaffold. A notable example is the unusual rearrangement of a benzopyran group to a benzofuran group, which was discovered during the synthesis of coumarin derivatives. nih.govnih.gov This rearrangement occurs under moderate conditions and offers a novel synthetic route to biologically active benzofuran derivatives. nih.govnih.gov
Another rearrangement-based strategy involves the transformation of 2-hydroxychalcones. nih.gov Depending on the reaction conditions, these starting materials can be selectively converted into either 3-formylbenzofurans or 3-acylbenzofurans through the rearrangement of a key 2,3-dihydrobenzofuran (B1216630) intermediate. nih.gov This method provides a high degree of selectivity and has been applied to the total synthesis of the natural product puerariafuran. nih.gov
Oxidative Cyclization Methodologies
Oxidative cyclization represents a powerful strategy for constructing the benzofuran ring system, typically by forming a C–O bond via an intramolecular reaction. These methods often utilize transition-metal catalysts and an external oxidant to facilitate the ring closure.
One common approach involves the palladium(II)-catalyzed oxidative annulation of o-cinnamyl phenols. mdpi.com In this type of reaction, a substituted phenol (B47542) is first alkylated with a cinnamyl alcohol, followed by an oxidative cyclization step where the phenolic oxygen attacks the alkene. mdpi.com Another strategy involves the oxidative cyclization of 2'-hydroxychalcones or 2'-aminochalcones, which can be catalyzed by transition-metal complexes in the presence of an oxidant like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). organic-chemistry.org This method proceeds under mild conditions and demonstrates broad substrate scope, accommodating various electron-donating and electron-withdrawing substituents. organic-chemistry.org The reaction mechanism is believed to involve the generation of a phenoxyl radical, which then undergoes cyclization. organic-chemistry.org
Electrochemical methods have also emerged as a green alternative, providing a means to construct heterocyclic systems without the need for transition-metal catalysts or chemical oxidants. rsc.org These reactions proceed through a radical cascade cyclization, forming C–S/C–Se and C–O bonds in a single step. rsc.org While not directly applied to the target compound, the principles of oxidative C-O bond formation are central to these diverse methodologies.
Table 1: Examples of Oxidative Cyclization Conditions for Benzofuran Synthesis
| Starting Material | Catalyst / Reagent | Oxidant | Solvent | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|---|
| o-Allylphenol derivatives | PdCl₂(C₂H₄)₂ | Benzoquinone (BQ) | Acetonitrile | - | 2-Benzyl benzofurans | Good | mdpi.com |
| 2'-Hydroxychalcones | Zinc/Manganese complexes | TEMPO | Acetonitrile | 60 °C | Flavones / Benzofurans | Up to 95% | organic-chemistry.org |
| Olefinic amides | None (Electrochemical) | None (Anode) | - | Undivided cell | Thiolation heterocycles | Up to 83% | rsc.org |
Regioselectivity and Stereoselectivity in the Synthesis of Substituted Benzofuran Amines
Achieving the correct arrangement of substituents on the benzofuran core is a critical challenge in synthetic design. Regioselectivity dictates the position of groups like the methyl and amine functions, while stereoselectivity is crucial for analogs containing chiral centers.
The final positions of the methyl and amine groups in a target molecule like 3-methyl-1-benzofuran-7-amine are determined by the choice of starting materials and the reaction pathway.
Methyl Group Position: The 3-methyl group is often installed by using a precursor that ensures its placement. A common strategy is the reaction of a substituted phenol with an α-haloketone, such as chloroacetone (B47974), which provides the three-carbon chain that will form the furan ring, with the methyl group at the desired position. nih.govmdpi.com Another approach involves the rearrangement of 2-hydroxychalcones, where the reaction conditions can be tuned to selectively yield 3-acylbenzofurans, which can be subsequently reduced to install a methyl group. nih.gov Friedel–Crafts-type cyclizations of α-phenoxycarbonyl compounds also present a classic route, though regioselectivity can be an issue if both ortho positions on the phenol are unsubstituted. oregonstate.edu In such cases, the cyclization often favors the sterically less-hindered position. oregonstate.edu
Amine Installation: The 7-amine group can be incorporated in several ways. One method involves starting with a phenol that already bears the nitrogen functionality, such as an o-aminophenol or o-nitrophenol derivative. The benzofuran ring is then constructed, and the nitro group, if used, is subsequently reduced to an amine. Alternatively, a regioselective [3+3] carbocyclization reaction between furan-2-ylmethanimines and nonheteroatom stabilized alkynylcarbene complexes has been shown to produce 7-aminobenzofurans. researchgate.net Another powerful strategy is the late-stage functionalization of a pre-formed benzofuran. This can be achieved by introducing a directing group to control C-H activation and subsequent amination at the C7 position, or by using a halogenated intermediate as described in section 2.4.2.
While this compound is an achiral molecule, the synthesis of its chiral analogs requires stereochemical control. The development of asymmetric methods for synthesizing benzofuran derivatives has been an area of active research.
Enantioselective synthesis can be achieved through various catalytic processes. For instance, chiral tertiary amine-catalyzed asymmetric annulation reactions have been developed to create chiral azepane spirooxindoles and 2,3-dihydrobenzofurans. nih.gov Similarly, palladium-catalyzed asymmetric [4+3] cyclization reactions can furnish chiral benzofuro[3,2-b]azepine frameworks with excellent stereoselectivities. mdpi.com These strategies often rely on chiral ligands or catalysts to control the facial selectivity of the key bond-forming step, leading to the formation of one enantiomer over the other. Such methods are essential for preparing optically active benzofuran derivatives for applications in medicinal chemistry. nih.govmdpi.com
Precursor Compounds and Starting Materials for this compound Synthesis
The selection of appropriate starting materials is fundamental to the successful synthesis of complex molecules. For 3-methyl-1-benzofuran-7-amine, the most logical precursors are substituted phenols, anilines, or functionalized benzofuran intermediates.
Substituted phenols are among the most common and versatile starting materials for benzofuran synthesis. nih.govresearchgate.net To synthesize a 7-amino-substituted benzofuran, a logical starting point would be a 2-aminophenol (B121084) or a 2-nitrophenol (B165410) derivative. For instance, reacting a 2-nitro-6-substituted phenol with an α-haloketone like chloroacetone would establish the basic carbon skeleton. nih.gov Subsequent intramolecular cyclization, followed by reduction of the nitro group, would yield the desired 7-aminobenzofuran. The regioselectivity of the initial alkylation and cyclization is guided by the directing effects of the substituents on the phenolic ring. oregonstate.eduresearchgate.net
Anilines, particularly o-iodoanilines, are valuable precursors for building fused heterocyclic systems. Palladium-catalyzed intramolecular cyclization of N-arylated o-iodoanilines is a well-established method for synthesizing carbazoles. nih.gov A similar strategy, starting from o-iodophenols, is used to generate dibenzofurans, demonstrating the utility of these precursors in forming five-membered heterocyclic rings fused to a benzene (B151609) core. nih.gov
Table 2: Key Precursors for Substituted Benzofuran Synthesis
| Precursor Class | Specific Example | Reaction Partner | Key Transformation | Resulting Structure |
|---|---|---|---|---|
| Substituted Phenols | o-Cresol | α-Haloketone | O-Alkylation & Cyclodehydration | 7-Methylbenzofuran researchgate.net |
| Substituted Phenols | 2-Nitrophenol | Chloroacetone | Cyclization | Benzofuran with nitro group |
| Halogenated Phenols | o-Iodophenol | Terminal Alkyne | Sonogashira Coupling & Cyclization | 2,3-Disubstituted Benzofuran scienceopen.com |
| Halogenated Anilines | o-Iodoaniline | Silylaryl Triflate | N-Arylation & Pd-catalyzed Cyclization | Carbazoles (Analogous) nih.gov |
Halogenated benzofurans are highly valuable intermediates due to the versatility of the carbon-halogen bond in cross-coupling reactions. researchgate.net A synthetic route to 3-methyl-1-benzofuran-7-amine could proceed through a 7-halo-3-methylbenzofuran intermediate. This intermediate could be synthesized from a halogenated phenol precursor. nih.gov
Once the 7-halo-3-methylbenzofuran is formed, the amine group can be installed using modern catalytic methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming carbon-nitrogen bonds and would be suitable for converting a 7-bromo or 7-iodo benzofuran into the corresponding 7-amino derivative. Alternatively, copper-catalyzed amination reactions can also be employed. nih.gov This late-stage functionalization approach offers flexibility and avoids potential complications of carrying a reactive amine group through the entire synthetic sequence. For example, a multi-step synthesis starting from a commercially available material was used to prepare 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid, which was then subjected to bromination to yield halogenated intermediates like 1-(2-bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone. nih.gov This highlights the utility of halogenation for further functionalization of the benzofuran core. nih.gov
Green Chemistry Principles in Benzofuran Amine Synthesis
The application of green chemistry principles to the synthesis of benzofuran amines, including this compound and its analogs, is a critical area of research aimed at reducing the environmental impact of chemical manufacturing. This approach focuses on developing more efficient and safer synthetic routes by minimizing waste, avoiding hazardous substances, and utilizing renewable resources. Key areas of innovation include the development of advanced catalysts and the adoption of environmentally benign solvents and reaction conditions.
Catalyst Development for Environmentally Benign Syntheses (e.g., Copper Catalysis, Palladium Catalysis)
Catalysis is a cornerstone of green chemistry, enabling reactions with higher atom economy, lower energy consumption, and reduced waste generation. In the synthesis of benzofuran amines, significant progress has been made using copper and palladium-based catalysts.
Copper Catalysis: Copper catalysts are attractive due to their low cost, low toxicity, and high efficiency in promoting the formation of the benzofuran ring. Researchers have developed several green methodologies utilizing copper. For instance, a one-pot, three-component reaction has been reported for synthesizing 3-aminobenzofurans from o-hydroxy aldehydes, amines, and alkynes using copper iodide (CuI) as a catalyst. researchgate.netacs.org This method is noted for its good yields and straightforward workup procedure. researchgate.net Another efficient one-pot strategy employs copper bromide, along with sodium carbonate and water, to produce amino-substituted benzofurans. acs.orgnih.gov
These copper-catalyzed reactions often proceed through a proposed mechanism involving the formation of an iminium ion, followed by the attack of a copper acetylide intermediate, and subsequent intramolecular cyclization and isomerization to yield the benzofuran derivative. nih.gov The use of copper catalysts in conjunction with molecular oxygen as an oxidant also represents a green approach for the aerobic oxidative cyclization of phenols and alkynes to form benzofurans. rsc.org
Palladium Catalysis: Palladium-catalyzed reactions are highly versatile and widely employed in the synthesis of complex heterocyclic compounds like benzofurans. nih.gov These catalysts are particularly effective in cross-coupling reactions, which are fundamental to constructing the benzofuran skeleton. A notable green chemistry application is the Sonogashira coupling reaction between iodophenols and terminal alkynes, which can be followed by intramolecular cyclization to yield benzofuran derivatives. acs.orgnih.gov In some protocols, palladium catalysts like (PPh₃)PdCl₂ are used with a copper iodide co-catalyst to achieve the desired transformation. acs.orgnih.gov
Recent advancements include palladium-catalyzed three-component cascade reactions involving iodoarene-tethered propargyl ethers, amines, and carbon monoxide to construct the benzofuran skeleton under mild conditions. acs.org Such cascade reactions are highly atom-economical as they combine multiple synthetic steps into a single operation, thereby reducing solvent usage and purification needs. The development of heterogeneous palladium catalysts is also a key area of research, as these catalysts can be more easily separated from the reaction mixture and recycled, further enhancing the sustainability of the process. mdpi.com
| Catalyst System | Reaction Type | Key Features | Relevant Compounds |
| Copper Iodide (CuI) | One-pot, 3-component synthesis | Employs green media like DES, easy workup, good yields. researchgate.net | 3-Aminobenzofurans |
| Copper Bromide | One-pot synthesis | Utilizes readily available starting materials. acs.orgnih.gov | Amino-substituted benzofurans |
| (PPh₃)PdCl₂ / CuI | Sonogashira coupling & cyclization | Dual catalyst system for efficient C-C bond formation. acs.orgnih.gov | Benzofuran derivatives |
| Palladium Acetate | Direct arylation & ring closure | Operationally simple, proceeds under mild conditions. acs.org | Dihydrobenzofurans |
| Heterogeneous Pd-catalyst | Aminocarbonylation, Sonogashira | Reusable catalyst, high conversion rates. mdpi.com | Benzofuran-ferrocene hybrids |
Solvent Selection and Reaction Condition Optimization (e.g., Deep Eutectic Solvents)
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional volatile organic compounds (VOCs) are often toxic, flammable, and contribute to pollution. Green chemistry promotes the use of safer alternatives, with deep eutectic solvents (DESs) emerging as a promising option.
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors (e.g., urea, ethylene (B1197577) glycol) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that form a eutectic with a melting point much lower than that of the individual components. nih.govrsc.org They are considered green solvents due to their low volatility, non-flammability, biodegradability, and low toxicity. nih.govsemanticscholar.org
In the context of benzofuran amine synthesis, DESs have been successfully employed as the reaction medium. For example, the copper-catalyzed, one-pot synthesis of 3-aminobenzofurans has been effectively carried out in a choline chloride-ethylene glycol (ChCl.EG) deep eutectic solvent. researchgate.netacs.org This system serves as both the solvent and catalyst in some cases, simplifying the reaction setup and promoting the aminolysis reaction. researchgate.netsemanticscholar.org The use of DESs often leads to high yields and allows for an easy workup process, contributing to a more sustainable synthetic protocol. researchgate.net
The optimization of reaction conditions within these green solvents is also crucial. Studies have shown that conducting reactions at moderate temperatures, for instance at 80°C for 7 hours in a DES, can provide good yields of the desired benzofuran derivatives. researchgate.net This optimization helps to minimize energy consumption while maximizing reaction efficiency, aligning with the core principles of green chemistry.
| Green Solvent System | Components | Application in Benzofuran Synthesis | Advantages |
| Deep Eutectic Solvent (DES) | Choline Chloride-Ethylene Glycol | Medium for CuI-catalyzed one-pot synthesis of 3-aminobenzofurans. researchgate.netacs.org | Biodegradable, low toxicity, easy workup, available, and cheap. researchgate.netnih.gov |
| Deep Eutectic Solvent (DES) | Choline Chloride-Urea | Acts as both solvent and catalyst in aminolysis reactions. semanticscholar.org | Eco-friendly, non-toxic, inexpensive, high dissolution power. semanticscholar.org |
Chemical Reactivity and Mechanistic Investigations of 3 Methyl 1 Benzofuran 7 Amine Hydrochloride
Electrophilic Aromatic Substitution Reactions of the Benzofuran-7-amine System
Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. The benzofuran (B130515) system, particularly with an activating amine substituent, is primed for such reactions. The rate and regioselectivity of these substitutions are determined by the combined electronic effects of the substituents.
The benzofuran ring system is inherently electron-rich and thus, more reactive towards electrophiles than benzene (B151609) itself. researchgate.net The oxygen atom in the furan (B31954) ring can donate its lone-pair electrons into the aromatic system, increasing the electron density of the ring and stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack. stackexchange.comechemi.com This makes the benzofuran moiety highly susceptible to electrophilic substitution.
The amine group (-NH₂) at the 7-position is a powerful activating group. libretexts.org Like the furan oxygen, the nitrogen atom of the amine group donates its lone pair of electrons to the benzene ring through resonance. This donation significantly increases the nucleophilicity of the aromatic ring, making it substantially more reactive towards electrophiles than unsubstituted benzene. unizin.orglibretexts.org For instance, an -OH group, which is less activating than an -NH₂ group, can make an aromatic ring 1000 times more reactive than benzene in nitration reactions. unizin.orglibretexts.org The combined activating influence of the fused furan ring and the 7-amino group renders the entire benzofuran-7-amine scaffold highly activated for electrophilic aromatic substitution.
Substituents on an aromatic ring not only affect the rate of reaction but also determine the position of the incoming electrophile. unizin.org Both the furan oxygen and the amine group are strong ortho-, para-directors. libretexts.org This means they direct incoming electrophiles to the positions ortho and para relative to themselves.
In the 3-methyl-1-benzofuran-7-amine system, we must consider the directing effects of three key groups: the furan ring oxygen, the C7 amine group, and the C3 methyl group.
Amine Group (-NH₂ at C7): This is a powerful ortho-, para-director. It strongly directs incoming electrophiles to the C6 and C8 (para) positions. However, the C8 position is part of the furan ring fusion, so the primary positions it activates on the benzene ring are C6 and C4 (a "pseudo-ortho" position across the furan ring).
Furan Ring: The benzofuran system itself has preferred sites of substitution. Electrophilic attack on the furan ring of unsubstituted benzofuran typically occurs at the C2 position, which produces a more stable carbocation intermediate stabilized by the adjacent benzene ring. stackexchange.comechemi.com
Methyl Group (-CH₃ at C3): The methyl group is a weak activating group that also directs ortho and para. Its influence is generally less significant than that of the amine group or the furan oxygen.
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent Group | Position | Classification | Directing Effect |
| Amine (-NH₂) | C7 | Strong Activator | Ortho, Para |
| Furan Oxygen (-O-) | C1 | Activator | Ortho, Para |
| Methyl (-CH₃) | C3 | Weak Activator | Ortho, Para |
This table provides an interactive summary of the directing effects of the functional groups present in the molecule.
Nucleophilic Reactions Involving the Amine Functionality
The primary amine group at the C7 position is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to readily participate in a variety of nucleophilic reactions.
The nucleophilic nitrogen of the 7-amino group can attack electrophilic carbon atoms, leading to the formation of new carbon-nitrogen bonds.
Acylation: The amine can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides. For example, reaction with acetyl chloride in the presence of a base would yield N-(3-methyl-1-benzofuran-7-yl)acetamide. This reaction is a common method for protecting amine groups or synthesizing amide derivatives.
Alkylation: Similarly, the amine can undergo alkylation with alkyl halides. The reaction proceeds via an Sₙ2 mechanism where the amine nitrogen attacks the alkyl halide, displacing the halide ion. This can lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts upon exhaustive alkylation.
Table 2: Examples of Nucleophilic Reactions at the Amine Group
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine |
| Sulfonylation | Toluenesulfonyl Chloride | Sulfonamide |
This interactive table illustrates common nucleophilic reactions involving the primary amine functionality.
Primary amines react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com
The formation of an imine from 3-methyl-1-benzofuran-7-amine and a generic aldehyde (R-CHO) would proceed through a carbinolamine intermediate. The careful control of pH is often necessary, as excess acid will protonate the amine, rendering it non-nucleophilic, while a lack of acid will prevent the protonation of the hydroxyl group in the intermediate, which is necessary for its elimination as water. libretexts.orglibretexts.org
Oxidative Transformations of the Benzofuran Amine Scaffold
The benzofuran scaffold, particularly the electron-rich furan ring, is susceptible to oxidative transformations. Studies on the oxidation of 3-methylbenzofuran (B1293835) (3-MBF) provide a strong model for the potential oxidative pathways of the 3-methyl-1-benzofuran-7-amine scaffold. mdpi.com
Biomimetic oxidation of 3-MBF, using systems designed to model cytochrome P450 enzymes, demonstrates that the primary step is the epoxidation of the C2-C3 double bond of the furan ring. mdpi.com This highly reactive epoxide intermediate, 3-methylbenzofuran-2,3-oxide, can then undergo several subsequent reactions.
One major pathway involves an internal rearrangement of the epoxide to an enol derivative (3-methylbenzofuran-2-ol), which exists in equilibrium with its more stable keto tautomer, 3-methylbenzofuran-2(3H)-one (a lactone). Another potential pathway involves the decomposition of the epoxide to form 2'-hydroxyacetophenone. mdpi.com Therefore, oxidation of the 3-methyl-1-benzofuran-7-amine scaffold would likely yield analogous aminophenolic ketones or lactone structures, depending on the specific reagents and reaction conditions employed.
Table 3: Potential Oxidation Products of the 3-Methylbenzofuran Scaffold
| Starting Scaffold | Key Intermediate | Major Rearrangement Product | Minor Decomposition Product |
| 3-Methylbenzofuran | 3-Methylbenzofuran-2,3-oxide | 3-Methylbenzofuran-2(3H)-one | 2'-Hydroxyacetophenone |
This interactive table summarizes the products identified from the catalytic oxidation of 3-methylbenzofuran, serving as a model for the target compound's scaffold. mdpi.com
Reduction Chemistry of 3-Methyl-1-benzofuran-7-amine Hydrochloride
The reduction chemistry of this compound encompasses reactions involving both the primary amine group and the heterocyclic benzofuran ring system.
Reductive amination is a powerful method for forming carbon-nitrogen bonds and converting primary amines into secondary or tertiary amines. harvard.edumasterorganicchemistry.com The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in the same reaction vessel to the corresponding amine. harvard.eduuci.edu
For 3-methyl-1-benzofuran-7-amine, which is a primary amine, this pathway allows for the introduction of a wide variety of alkyl groups. The general sequence is as follows:
Imine Formation : The primary amine group (-NH₂) of 3-methyl-1-benzofuran-7-amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a Schiff base, or imine (C=N).
In Situ Reduction : A reducing agent present in the reaction mixture reduces the imine double bond to a single bond, yielding a more substituted amine. masterorganicchemistry.com
A variety of reducing agents can be employed, each with specific advantages. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough not to reduce the starting aldehyde or ketone but are reactive enough to reduce the intermediate iminium ion. harvard.edumasterorganicchemistry.com This selectivity prevents side reactions and improves the yield of the desired product. researchgate.net Other reducing agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (H₂/catalyst) can also be used. harvard.eduorganic-chemistry.org
The choice of reducing agent and reaction conditions can be tailored to the specific substrates. For instance, sodium triacetoxyborohydride is often preferred for its high selectivity and functional group tolerance, avoiding the toxicity associated with cyanide byproducts from NaBH₃CN. harvard.eduresearchgate.net
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Key Characteristics |
| Sodium Borohydride | NaBH₄ | Can reduce the starting carbonyl; requires careful control of reaction conditions. |
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines/iminium ions in the presence of carbonyls; toxic cyanide byproducts. harvard.edu |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Highly selective for imines/iminium ions; non-toxic byproducts; widely used. harvard.eduresearchgate.net |
| Catalytic Hydrogenation | H₂/Pd, Pt, or Ni | Effective method; can sometimes lead to the reduction of other functional groups. |
| α-Picoline-Borane | C₆H₁₀BN | A mild and efficient agent that can be used in various solvents, including water. |
The benzofuran ring system itself can undergo reduction, typically through catalytic hydrogenation. This process saturates the double bond in the furan portion of the molecule, converting the benzofuran into a 2,3-dihydrobenzofuran (B1216630).
Studies on related benzofuran derivatives have shown that 3-substituted-2-phenylbenzo[b]furans can be reduced to their corresponding 2,3-dihydrobenzo[b]furans via palladium-catalyzed hydrogenation. researchgate.net Another documented method involves the reduction of benzo[b]furan using sodium borohydride in the presence of rhodium chloride, which yields 1,2-dihydrobenzo[b]furan. researchgate.net
Applying these precedents to this compound, it is anticipated that the furan ring can be selectively reduced under appropriate catalytic hydrogenation conditions (e.g., using hydrogen gas with a palladium, platinum, or rhodium catalyst). This reaction would yield 3-methyl-2,3-dihydro-1-benzofuran-7-amine. The reaction primarily affects the C2-C3 double bond of the furan ring, leaving the benzene ring and the substituents intact.
Acid-Base Chemistry and Salt Formation of this compound
The acid-base properties of the compound are dominated by the primary amine group at the 7-position.
The nitrogen atom of the primary amine group possesses a lone pair of electrons, making it a Brønsted-Lowry base capable of accepting a proton. libretexts.org The basicity of an amine is typically quantified by the pKa of its conjugate acid (R-NH₃⁺). Most simple alkyl amines have conjugate acid pKa values in the range of 9.5 to 11.0. libretexts.org
However, the amine in 3-methyl-1-benzofuran-7-amine is attached to an aromatic ring system, which generally decreases basicity compared to aliphatic amines. This is because the lone pair of electrons on the nitrogen can be delocalized into the π-electron system of the aromatic ring, making them less available for protonation. For example, the pKa of the conjugate acid of aniline (B41778) is 4.6, significantly lower than that of cyclohexylamine (B46788) (10.6).
The basicity of 3-methyl-1-benzofuran-7-amine will be influenced by several electronic factors:
Aromatic Delocalization : The benzofuran ring system is aromatic, and the amine's lone pair can participate in resonance, which decreases basicity.
Inductive and Resonance Effects : The oxygen atom in the furan ring is electronegative and can withdraw electron density inductively. The 3-methyl group is weakly electron-donating.
Given these factors, the pKa of the conjugate acid of 3-methyl-1-benzofuran-7-amine is expected to be lower than that of typical aliphatic amines but may be comparable to or slightly different from aniline, depending on the net electronic effect of the fused ring system. The fact that the compound is supplied as a stable hydrochloride salt confirms that the amine group is sufficiently basic to be readily protonated by hydrochloric acid.
Table 2: Comparative pKa Values of Conjugate Acids of Various Amines
| Compound | Structure | pKa of Conjugate Acid | Amine Type |
| Ammonia | NH₃ | 9.25 | - |
| Methylamine | CH₃NH₂ | 10.64 | Aliphatic (Primary) |
| Triethylamine | (C₂H₅)₃N | 10.7 | Aliphatic (Tertiary) |
| Aniline | C₆H₅NH₂ | 4.6 | Aromatic (Primary) |
| Pyridine | C₅H₅N | 5.3 | Heterocyclic Aromatic |
The stability of this compound is dependent on the pH of the medium.
In Acidic Media : In an acidic environment, the amine group is protonated to form the ammonium salt (R-NH₃⁺ Cl⁻). This is the form in which the compound is supplied, indicating its stability under these conditions. The protonation of the amine group deactivates the aromatic ring towards electrophilic attack and also protects the amine from oxidation. The compound is generally stable in moderately to strongly acidic solutions.
In Basic Media : The addition of a base will deprotonate the ammonium ion, liberating the free amine (3-methyl-1-benzofuran-7-amine). The neutral free amine is more nucleophilic and also more susceptible to oxidation compared to its protonated form. Aromatic amines can be sensitive to air and light, potentially leading to the formation of colored degradation products through oxidative processes. The benzofuran ring itself is generally stable but can be susceptible to ring-opening under harsh conditions, although this is not a typical reaction pathway in standard basic media.
Applications of 3 Methyl 1 Benzofuran 7 Amine Hydrochloride As a Synthetic Intermediate
Construction of Fused Heterocyclic Systems
The benzofuran (B130515) nucleus, coupled with a strategically placed amine group, is an ideal scaffold for annulation reactions, leading to the formation of fused heterocyclic systems. These reactions typically involve the participation of the amine group in cyclization processes to build new rings onto the benzofuran core.
The synthesis of pyrazole (B372694) rings attached to a benzofuran scaffold is a common strategy in medicinal chemistry. A primary method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov Benzofuran-based chalcones (α,β-unsaturated ketones) are frequently used as precursors. These chalcones can be synthesized from acetylbenzofuran derivatives, which in turn can be derived from compounds like 3-methyl-1-benzofuran-7-amine. The reaction of these benzofuran chalcones with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) leads to the formation of pyrazoline intermediates, which can be subsequently aromatized to the corresponding pyrazoles. researchgate.netup.ac.zaresearchreviewonline.com
Another approach involves the conversion of a benzofuranone into a thioamide intermediate, which then undergoes condensation with hydrazine to yield a benzofuro[3,2-c]pyrazole system. nih.gov The amine group of the parent compound can be modified to facilitate these transformations or to be incorporated into the final pyrazole structure, expanding the molecular diversity.
Table 1: Synthesis of Pyrazole Derivatives from Benzofuran Precursors
| Precursor | Reagents | Resulting Structure | Reference |
|---|---|---|---|
| Benzofuran Chalcones | Hydrazine Hydrate / Phenylhydrazine | Benzofuran-substituted Pyrazolines/Pyrazoles | researchgate.netresearchreviewonline.com |
| 6-methoxybenzofuran-3(2H)-one | 1. LiHMDS, Phenyl isothiocyanate2. Hydrazine monohydrate | 1H-benzofuro[3,2-c]pyrazole derivatives | nih.gov |
This table summarizes common synthetic routes for creating pyrazole derivatives from benzofuran-based starting materials.
The amine functionality of 3-methyl-1-benzofuran-7-amine hydrochloride is a key feature for building fused thiazole (B1198619) and pyrimidine (B1678525) rings.
For pyrimidine synthesis , a well-established route involves the reaction of benzofuran chalcones with compounds containing an N-C-N fragment, such as urea, thiourea (B124793), or guanidine (B92328) hydrochloride. bu.edu.egnih.govnih.gov This condensation reaction typically proceeds under basic conditions and results in the formation of benzofuran-substituted pyrimidine derivatives. nih.govresearchgate.net The specific reagents used determine the substitution pattern on the newly formed pyrimidine ring, yielding hydroxy-, thio-, or amino-pyrimidines. nih.gov
The synthesis of thiazole derivatives often relies on the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. researchgate.net A benzofuran derivative can be functionalized to an α-haloketone, which can then react with thiourea or other thioamides to form the thiazole ring. Alternatively, the amine group on the benzofuran can be converted into a thiourea derivative itself, which can then participate in cyclization reactions to form fused thiazole systems.
The aromatic amine of this compound is analogous to an aniline (B41778), making it a suitable precursor for classic quinoline (B57606) and quinazoline (B50416) syntheses.
Quinoline derivatives can be prepared using methods like the Skraup synthesis, which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org By employing a benzofuran-amine, a benzofuro-quinoline tricycle can be constructed. Other named reactions for quinoline synthesis, such as the Combes or Knorr synthesis, can also be adapted, using the benzofuran amine as the key starting material to generate polycyclic structures incorporating both heterocycles. iipseries.org
For quinazoline synthesis , the amine group can be acylated, and the resulting amide can undergo cyclization with a suitable one-carbon source. A common route starts with a derivative of anthranilic acid. bu.edu.eg While the parent compound is not an anthranilic acid, it can be chemically modified or used in multi-step syntheses that ultimately lead to the closure of the quinazoline ring fused to the benzofuran core. researchgate.net
Formation of Complex Polycyclic Architectures
The true synthetic utility of this compound is demonstrated in its use as a building block for complex polycyclic architectures. The annulation strategies discussed previously (for pyrazoles, pyrimidines, thiazoles, quinolines, and quinazolines) are primary examples of how this intermediate can be elaborated into more complex systems.
By combining these methods, intricate molecules containing multiple fused heterocyclic rings can be assembled. For instance, a pyrimidine ring could be annulated onto the benzofuran core, and a substituent on this new ring could then be used to build a third heterocyclic system, leading to a novel and complex polycyclic compound. The inherent reactivity of both the benzofuran ring and the amine group allows for sequential or one-pot reactions to build molecular complexity efficiently. nih.gov
Precursor for Advanced Organic Materials (e.g., Photoelectronic Devices, Organic Transistors)
While specific studies detailing the use of this compound in photoelectronic devices or organic transistors are not prevalent, the constituent heterocyclic systems derived from it are of significant interest in materials science. Benzofuran derivatives, as well as pyrazoles and thiazoles, are electron-rich heterocyclic compounds known for their unique electronic and photophysical properties.
These properties make them attractive candidates for incorporation into organic semiconductors, dyes for solar cells, and organic light-emitting diodes (OLEDs). The ability to synthesize complex, fused aromatic systems from this benzofuran-amine intermediate allows for the tuning of electronic properties, such as the HOMO/LUMO energy levels, which is critical for the performance of organic electronic devices. The amine group provides a convenient handle for polymerization or for linking the chromophore to other parts of a device.
Ligand Design and Synthesis (e.g., for Metal Complexation or Catalyst Development)
The amine group in this compound is a prime functional group for the synthesis of ligands for metal coordination. One of the most common methods is the formation of Schiff bases through condensation with aldehydes or ketones. researchgate.net
For example, reaction with salicylaldehyde (B1680747) would produce a polydentate Schiff base ligand capable of coordinating with a variety of transition metal ions, such as Co(II), Ni(II), and Cu(II). researchgate.net The resulting metal complexes can exhibit interesting geometries, such as octahedral or tetrahedral, and may possess enhanced biological or catalytic activities compared to the free ligand. researchgate.netresearchgate.net The benzofuran moiety itself can influence the electronic properties and steric environment of the metal center, potentially leading to novel catalysts for organic transformations.
Table 2: Potential Ligand Types from 3-Methyl-1-benzofuran-7-amine
| Ligand Type | Synthetic Precursors | Potential Metal Ions | Reference |
|---|---|---|---|
| Schiff Base | Salicylaldehyde, other aldehydes/ketones | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | researchgate.netresearchgate.net |
| Amide/Thioamide | Acyl chlorides, Isothiocyanates | Various transition metals | nih.gov |
This table illustrates the types of ligands that can be synthesized from the title compound and the metals they are known to complex with.
Methodologies for Introducing Diverse Substituents onto the Benzofuran Amine Core
The chemical structure of this compound, featuring a primary aromatic amine on the benzofuran scaffold, makes it a valuable intermediate in organic synthesis. The reactivity of the amine group allows for the strategic introduction of a wide array of substituents, enabling the synthesis of diverse and complex molecules. Methodologies for modifying this core structure can be broadly categorized into reactions that form carbon-carbon bonds and those that create linkages with heteroatoms.
Carbon-Carbon Bond Forming Reactions
While the primary amine at the 7-position is not directly involved in typical carbon-carbon bond-forming cross-coupling reactions, it serves as a crucial functional handle to be converted into a group more amenable to such transformations. A prominent strategy involves the diazotization of the amine followed by a Sandmeyer-type reaction. wikipedia.orgorganic-chemistry.org
Sandmeyer Reaction: This well-established method allows for the conversion of an aromatic amino group into a variety of functionalities, including halogens. wikipedia.org The process begins with the treatment of the aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. mnstate.edumasterorganicchemistry.com This intermediate is highly versatile because the diazonio group (-N₂⁺) is an excellent leaving group (as nitrogen gas). The subsequent addition of a copper(I) halide, such as copper(I) chloride or copper(I) bromide, facilitates the replacement of the diazonio group with the corresponding halogen. masterorganicchemistry.com
Once the 7-amino group of 3-methyl-1-benzofuran-7-amine is converted into a 7-halo (e.g., 7-bromo or 7-iodo) substituent, the resulting aryl halide becomes an ideal substrate for a range of palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.
Table 1: Representative Palladium-Catalyzed C-C Coupling Reactions This table outlines common cross-coupling reactions applicable to the 7-halo-3-methyl-1-benzofuran intermediate derived from the title compound.
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Base | Resulting Linkage |
|---|---|---|---|---|
| Suzuki Coupling | Organoboron compound (e.g., boronic acid or ester) | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Aryl-Aryl, Aryl-Alkyl |
| Heck Coupling | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Aryl-Vinylic |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | Aryl-Alkynyl |
| Stille Coupling | Organotin compound (Stannane) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | None (or additive like LiCl) | Aryl-Aryl, Aryl-Vinylic |
This two-step sequence—diazotization/Sandmeyer reaction followed by a palladium-catalyzed cross-coupling—provides a powerful and versatile route to introduce diverse carbon-based substituents onto the 7-position of the benzofuran core.
Heteroatom Linkages
The primary amine of 3-methyl-1-benzofuran-7-amine is an excellent nucleophile, allowing for the direct formation of bonds between the nitrogen atom and various electrophilic partners. msu.edu This reactivity is fundamental to creating linkages with heteroatoms such as nitrogen, sulfur, and oxygen (via acylation).
N-Arylation Reactions: The formation of a new carbon-nitrogen bond by coupling the amine with an aryl halide is a common strategy for building more complex structures. Two major named reactions for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming C-N bonds. It typically involves the reaction of an amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and has been extensively developed to accommodate a wide range of substrates.
Ullmann Condensation: A classical method for N-arylation, the Ullmann reaction uses a copper catalyst or reagent, often at higher temperatures than palladium-catalyzed methods. It is particularly useful for coupling amines with electron-deficient aryl halides.
N-Acylation and N-Sulfonylation: The amine group readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are typically robust and high-yielding.
N-Acylation: This reaction involves treating the amine with an acylating agent such as an acid chloride or an acid anhydride. byjus.com The reaction is often carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (e.g., HCl). byjus.com This functionalization is widely used for the synthesis of amides, which are prevalent in pharmaceuticals and other biologically active molecules. mdpi.comtandfonline.comrsc.org
N-Sulfonylation: In a similar fashion, reacting the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields a sulfonamide. libretexts.org The Hinsberg test, a classic chemical test, relies on this reaction to differentiate between primary, secondary, and tertiary amines. libretexts.org Sulfonamides are a key functional group in many therapeutic agents. rsc.orgresearchgate.net
Table 2: Methodologies for Heteroatom Linkage Formation This table summarizes common reactions for forming N-heteroatom bonds using the primary amine of the title compound.
| Reaction Type | Reagent | Typical Conditions | Functional Group Formed |
|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base (e.g., NaOt-Bu) | Diaryl or Alkylaryl Amine |
| Ullmann Condensation | Aryl Halide | Cu catalyst (e.g., CuI), ligand (e.g., proline), base (e.g., K₂CO₃), high temp. | Diaryl Amine |
| N-Acylation | Acid Chloride or Anhydride | Base (e.g., Pyridine, Et₃N), room temperature | Amide |
| N-Sulfonylation | Sulfonyl Chloride | Base (e.g., Pyridine, NaOH) | Sulfonamide |
These methodologies highlight the utility of this compound as a versatile building block, enabling chemists to systematically modify the core structure and synthesize a broad range of derivatives for various applications.
Advanced Spectroscopic and Structural Elucidation of 3 Methyl 1 Benzofuran 7 Amine Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-methyl-1-benzofuran-7-amine hydrochloride, a combination of 1D and 2D NMR experiments would be required for unambiguous signal assignment.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic region would be particularly informative for confirming the substitution pattern.
Aromatic Protons (H-4, H-5, H-6): The protons on the benzene (B151609) ring would appear as a set of coupled multiplets. Due to the electron-donating nature of the amine (NH3+) and the influence of the fused furan (B31954) ring, their chemical shifts would likely be in the range of δ 6.8-7.5 ppm. The specific splitting patterns (doublets, triplets, or doublet of doublets) would depend on the coupling constants between adjacent protons.
Furan Proton (H-2): The proton at the 2-position of the benzofuran (B130515) ring would typically appear as a singlet or a narrow quartet (due to long-range coupling with the C3-methyl group) in the range of δ 7.2-7.6 ppm.
Methyl Protons (3-CH₃): The methyl group at the 3-position would give rise to a singlet, integrating to three protons, likely in the δ 2.2-2.5 ppm region.
Ammonium (B1175870) Protons (-NH₃⁺): The protons of the hydrochloride salt of the amine would likely appear as a broad singlet at a downfield chemical shift, potentially between δ 8.0-10.0 ppm, and its integration would correspond to three protons. The broadness is due to quadrupolar relaxation and exchange with trace amounts of water.
Hypothetical ¹H NMR Data Table
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -NH₃⁺ | 8.0 - 10.0 | br s | - | 3H |
| H-2 | 7.2 - 7.6 | q or s | ~1.0 | 1H |
| H-4, H-5, H-6 | 6.8 - 7.5 | m | - | 3H |
| 3-CH₃ | 2.2 - 2.5 | s | - | 3H |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. A proton-decoupled ¹³C NMR spectrum would be expected to show nine distinct signals for the carbon atoms of the 3-methyl-1-benzofuran core.
Aromatic and Furan Carbons: The eight sp² hybridized carbons of the benzofuran ring system would resonate in the downfield region of the spectrum, typically from δ 100 to 160 ppm. The carbon bearing the amine group (C-7) and the oxygen-linked carbons (C-7a and C-3a) would be at the lower field end of this range.
Methyl Carbon: The sp³ hybridized carbon of the methyl group would appear at a much higher field, typically in the range of δ 10-15 ppm.
Hypothetical ¹³C NMR Data Table
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 115 - 120 |
| C-3a | 125 - 130 |
| C-4 | 110 - 125 |
| C-5 | 120 - 130 |
| C-6 | 115 - 125 |
| C-7 | 135 - 145 |
| C-7a | 150 - 155 |
| 3-CH₃ | 10 - 15 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
2D NMR experiments are essential for confirming the structural assignment by showing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent aromatic protons (H-4, H-5, H-6), helping to delineate their specific positions. A weak correlation might also be observed between the H-2 and the 3-CH₃ protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal (e.g., H-4, H-5, H-6, H-2, and 3-CH₃) to its corresponding carbon signal (C-4, C-5, C-6, C-2, and 3-CH₃).
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
N-H Stretching: As a primary amine hydrochloride, a very broad and strong absorption band would be expected in the region of 2400-3000 cm⁻¹. This is characteristic of the stretching vibrations of the N-H bonds in an ammonium (-NH₃⁺) group.
C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of peaks just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would be seen just below 3000 cm⁻¹.
C=C Stretching: Aromatic and furan ring C=C bond stretching would result in several sharp bands in the 1450-1620 cm⁻¹ region.
C-O Stretching: The C-O-C stretch of the furan ether linkage would likely produce a strong band in the 1050-1250 cm⁻¹ region.
N-H Bending: The bending vibration for the -NH₃⁺ group would be expected around 1500-1600 cm⁻¹.
Hypothetical IR Data Table
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 3000 - 2400 | N-H stretch | Ammonium (-NH₃⁺) |
| 2980 - 2850 | C-H stretch | Aliphatic C-H (Methyl) |
| 1620 - 1450 | C=C stretch | Aromatic/Furan Ring |
| 1600 - 1500 | N-H bend | Ammonium (-NH₃⁺) |
| 1250 - 1050 | C-O stretch | Aryl Ether |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, one would typically analyze the free base.
Molecular Ion: The molecular weight of the free base (C₉H₉NO) is 147.18 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 147.
Fragmentation: A characteristic fragmentation pattern for benzofurans involves the loss of CO, followed by rearrangement. A key fragment would likely be the loss of a hydrogen atom to form a stable cation at m/z = 146. Another common fragmentation pathway for 3-methyl substituted benzofurans is the loss of a methyl radical, leading to a fragment at m/z = 132.
Hypothetical Mass Spectrometry Data Table
| m/z | Proposed Fragment Identity |
| 147 | [M]⁺ (Molecular Ion) |
| 146 | [M-H]⁺ |
| 132 | [M-CH₃]⁺ |
| 118 | [M-H-CO]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of this compound would need to be grown.
Crystal System and Space Group: The analysis would determine the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the crystal lattice.
Molecular Geometry: The data would confirm the planarity of the benzofuran ring system and provide precise measurements for all bond lengths and angles. The geometry around the nitrogen atom would be tetrahedral, consistent with an ammonium salt.
Intermolecular Interactions: A key feature of the crystal structure would be the network of hydrogen bonds. The ammonium protons (-NH₃⁺) would act as hydrogen bond donors, forming strong interactions with the chloride counter-ions (Cl⁻). These hydrogen bonds would be critical in defining the crystal packing arrangement. Weaker interactions, such as π-π stacking between the benzofuran rings of adjacent molecules, might also be observed.
Without experimental data, a table of crystallographic parameters cannot be generated.
Spectroscopic Characterization of Protonated Forms and Salts (e.g., Hydrochloride)
The conversion of an amine to its hydrochloride salt significantly alters its electronic environment, leading to notable changes in its spectroscopic properties. The protonation of the amino group in 3-methyl-1-benzofuran-7-amine to form the hydrochloride salt introduces a positive charge, which influences the electron density across the entire molecule. This section provides a detailed analysis of the expected spectroscopic data for this compound, based on established principles and data from related benzofuran and aromatic amine structures.
¹H NMR Spectroscopy
The protonation of the 7-amino group to form the ammonium salt (-NH₃⁺) is expected to have a significant deshielding effect on the aromatic protons of the benzofuran ring system. This is due to the increased electron-withdrawing nature of the positively charged ammonium group compared to the neutral amino group. The anticipated ¹H NMR chemical shifts for this compound in a solvent like DMSO-d₆ are presented below.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~7.6 | Quartet (q) | ~1.0 |
| H-4 | ~7.8 | Doublet (d) | ~7.8 |
| H-5 | ~7.3 | Triplet (t) | ~7.8 |
| H-6 | ~7.5 | Doublet (d) | ~7.8 |
| 3-CH₃ | ~2.3 | Doublet (d) | ~1.0 |
| -NH₃⁺ | ~10.0 | Broad Singlet (br s) | - |
Aromatic Protons (H-4, H-5, H-6): The protons on the benzene ring are expected to shift downfield upon protonation of the amino group. The H-4 proton, being ortho to the ammonium group, would experience the most significant deshielding. The coupling pattern for these protons is anticipated to be a typical three-spin system for a trisubstituted benzene ring.
Ammonium Protons (-NH₃⁺): The protons of the ammonium group are expected to appear as a broad singlet at a significantly downfield chemical shift, typically around 10 ppm in DMSO-d₆. The broadness of this signal is due to rapid proton exchange and quadrupolar relaxation.
¹³C NMR Spectroscopy
Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of this compound is expected to show downfield shifts for the carbon atoms, particularly those in the benzene ring, upon protonation of the amino group. The predicted ¹³C NMR chemical shifts are detailed in the following table.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~145 |
| C-3 | ~115 |
| C-3a | ~128 |
| C-4 | ~120 |
| C-5 | ~130 |
| C-6 | ~118 |
| C-7 | ~135 |
| C-7a | ~150 |
| 3-CH₃ | ~10 |
Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): The carbon atoms of the benzene ring are expected to be deshielded upon protonation. The C-7 carbon, directly attached to the ammonium group, will experience the most significant downfield shift.
Furan Ring Carbons (C-2, C-3): The carbons of the furan ring are also anticipated to shift slightly downfield.
Methyl Carbon (3-CH₃): The methyl carbon is expected to show a minimal change in its chemical shift.
Infrared (IR) Spectroscopy
The formation of the hydrochloride salt introduces characteristic vibrational modes that are observable in the IR spectrum. The key expected IR absorption bands for this compound are outlined below.
| Wavenumber (cm⁻¹) | Vibration |
| 3200-2800 | N-H stretching (broad) |
| ~1600 | N-H bending (asymmetric) |
| ~1500 | N-H bending (symmetric) |
| ~1200 | C-N stretching |
| ~1100 | C-O-C stretching |
N-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹, which is characteristic of the N-H stretching vibrations in an ammonium salt. This broadness is a result of extensive hydrogen bonding.
N-H Bending: Asymmetric and symmetric N-H bending vibrations are expected to appear around 1600 cm⁻¹ and 1500 cm⁻¹, respectively.
C-N Stretching: The C-N stretching vibration is anticipated to be observed around 1200 cm⁻¹.
C-O-C Stretching: The characteristic ether linkage of the benzofuran ring will likely show a stretching vibration around 1100 cm⁻¹.
Mass Spectrometry
In mass spectrometry, the analysis of the hydrochloride salt will typically show the molecular ion peak corresponding to the free base, 3-methyl-1-benzofuran-7-amine. The fragmentation pattern would be characteristic of the benzofuran ring system and the substituents.
| m/z | Predicted Fragment |
| 161 | [M+H]⁺ (protonated free base) |
| 160 | [M]⁺ (molecular ion of free base) |
| 145 | [M - CH₃]⁺ |
| 132 | [M - NH₂]⁺ |
| 117 | [M - CH₃ - CO]⁺ |
Molecular Ion: The mass spectrum will likely display the molecular ion peak for the free base at m/z 160. A peak at m/z 161 corresponding to the protonated free base is also expected, especially under soft ionization techniques like electrospray ionization (ESI).
Fragmentation: The fragmentation pattern is expected to involve the loss of the methyl group (resulting in a fragment at m/z 145), the amino group (m/z 132), and subsequent loss of carbon monoxide from the furan ring, a characteristic fragmentation of benzofurans (leading to a fragment at m/z 117).
Computational and Theoretical Chemistry Studies on 3 Methyl 1 Benzofuran 7 Amine Hydrochloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometries, vibrational frequencies, and electronic distribution.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
In a DFT study on benzofuran (B130515)–stilbene hybrid compounds, the HOMO and LUMO energies were calculated to understand their antioxidant activities. rsc.org For a molecule like 3-methyl-1-benzofuran-7-amine hydrochloride, the HOMO is expected to be localized on the electron-rich aromatic system, particularly the amine group and the benzofuran ring, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the benzofuran ring system, suggesting its susceptibility to nucleophilic attack.
Table 1: Hypothetical Frontier Orbital Energies for this compound and Related Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 3-Methyl-1-benzofuran-7-amine | -5.8 | -1.2 | 4.6 |
| 3-Methyl-1-benzofuran | -6.2 | -0.9 | 5.3 |
Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual calculated values for this compound would require specific DFT calculations.
Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the feasibility and regioselectivity of chemical reactions. For instance, in a cycloaddition reaction, the interaction between the HOMO of one reactant and the LUMO of the other is key. DFT calculations on dienylfurans and dienylisobenzofurans have been used to investigate [8+2] cycloaddition reactions, demonstrating the predictive power of FMO theory in understanding reaction pathways. pku.edu.cn
For this compound, the distribution of the HOMO and LUMO can predict how it might interact with other reagents. The amine group's contribution to the HOMO suggests it would be a primary site for reactions with electrophiles. The hydrochloride salt form would also influence the electronic properties, likely by lowering the HOMO energy and making the amine group less nucleophilic until deprotonation.
Molecular Dynamics Simulations and Conformation Analysis
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. They are instrumental in understanding the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a compound with its reactivity. These models often use descriptors derived from computational chemistry, such as electronic properties, steric parameters, and hydrophobicity.
A 2D-QSAR study on active benzofuran-based vasodilators successfully developed a statistically significant model to describe the bioactivity of newly synthesized analogs. nih.gov This study utilized various calculated molecular descriptors to build a model with good predictive power. Similarly, a DFT study on 2-phenylbenzofuran derivatives demonstrated the use of quantum-chemical descriptors in QSAR studies to improve accuracy and reliability. physchemres.org
For this compound, a QSRR study could be developed to predict its reactivity in a particular class of reactions or its biological activity. Descriptors for such a model would likely include:
Electronic Descriptors: HOMO and LUMO energies, dipole moment, atomic charges.
Steric Descriptors: Molecular volume, surface area, specific steric parameters.
Topological Descriptors: Connectivity indices that describe the branching of the molecule.
Table 2: Potential Descriptors for a QSRR Model of Benzofuran Derivatives
| Descriptor Type | Example Descriptors | Relevance |
|---|---|---|
| Electronic | HOMO/LUMO Energies, Dipole Moment | Relate to the molecule's ability to participate in electronic interactions. |
| Steric | Molecular Volume, Ovality | Describe the size and shape of the molecule, influencing accessibility to reaction sites. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the study of reaction pathways, intermediates, and transition states that may be difficult to observe experimentally.
The transition state is the highest energy point along the reaction coordinate and is a critical concept in understanding reaction rates. Computational methods can be used to locate and characterize transition state structures, providing detailed insight into the reaction mechanism.
For example, a DFT study on the antioxidant mechanism of benzofuran–stilbene hybrid compounds investigated both the hydrogen atom transfer (HAT) and sequential proton loss–electron transfer (SPLET) mechanisms. rsc.org The calculations of bond dissociation enthalpies and proton affinities helped to determine the most likely reaction pathway under different conditions.
In the context of reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic substitution, computational modeling could be used to:
Identify the most favorable reaction pathway.
Calculate the activation energies for different steps.
Characterize the structures of all intermediates and transition states.
For instance, in a hypothetical nitration reaction, calculations could determine whether the nitro group adds preferentially to the benzene (B151609) or furan (B31954) part of the benzofuran ring and what the energy barriers are for each pathway.
Energy Profiles of Reaction Pathways
Currently, there are no published studies detailing the energy profiles of reaction pathways involving this compound. Research in this area would involve mapping the potential energy surface for its synthesis or degradation pathways. This would allow for the identification of transition states, intermediates, and the calculation of activation energies, providing valuable insights into the kinetics and thermodynamics of the reactions. Without such studies, a data table of calculated activation energies and reaction enthalpies cannot be compiled.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
The prediction of spectroscopic properties through computational methods is a powerful tool for structural elucidation and for complementing experimental data. For this compound, there is a lack of published theoretical calculations for its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. Such a study would typically involve geometry optimization of the molecule followed by the calculation of its magnetic shielding tensors and vibrational modes. The results would provide a theoretical spectrum that could be compared with experimental findings. In the absence of these computational results, a table of predicted versus experimental spectroscopic data cannot be generated. While experimental spectra for other benzofuran compounds exist, these are not directly transferable to the target molecule due to differences in substitution patterns and the presence of the hydrochloride salt. nih.govmdpi.com
Intermolecular Interactions and Hydrogen Bonding Analysis
An analysis of the intermolecular forces, particularly hydrogen bonding, is fundamental to understanding the solid-state structure and physicochemical properties of a compound. The hydrochloride salt of an amine, such as in this compound, is expected to be a strong hydrogen bond donor. researchgate.net A computational study would elucidate the preferred hydrogen bonding networks, involving the amine group as a donor and the chloride ion and potentially the benzofuran oxygen as acceptors. libretexts.org Techniques like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis could quantify the strength and nature of these interactions. However, no specific studies detailing these interactions for this compound have been found in the literature. Therefore, a data table summarizing parameters such as bond distances, angles, and energies for the specific hydrogen bonds in this compound's crystal lattice cannot be provided.
Future Research Directions and Unexplored Avenues in 3 Methyl 1 Benzofuran 7 Amine Hydrochloride Chemistry
Development of Novel and Efficient Synthetic Methodologies
The development of advanced synthetic strategies is crucial for accessing derivatives of 3-methyl-1-benzofuran-7-amine hydrochloride in a more efficient and controlled manner.
Future synthetic efforts should target the development of highly selective transformations that can precisely modify the 3-methyl-1-benzofuran-7-amine scaffold. The inherent reactivity of the benzofuran (B130515) ring, combined with the directing effects of the amino and methyl substituents, provides opportunities for selective functionalization.
Key areas for exploration include:
Directed C-H Functionalization: Investigating transition-metal-catalyzed reactions that use the C7-amine group as a directing group to selectively functionalize the C6 or C5 positions of the benzene (B151609) ring.
Electrophilic Aromatic Substitution: A systematic study of electrophilic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts) to understand the regiochemical outcomes influenced by the activating amino group and the weakly activating benzofuran system. The interplay between the furan (B31954) and benzene rings could lead to novel substitution patterns. researchgate.net
Stereoselective Reactions: For derivatives where a chiral center can be introduced, developing stereoselective methods will be crucial. This could involve asymmetric catalysis in reactions at the C2 position or on side chains appended to the amine.
Table 1: Potential Regioselective Reactions for Investigation
| Reaction Type | Reagent/Catalyst System | Target Position(s) | Expected Outcome |
|---|---|---|---|
| Directed Lithiation | n-BuLi/TMEDA | C6 | Selective introduction of electrophiles at the C6 position. |
| Vilsmeier-Haack Formylation | POCl₃/DMF | C2 or C4/C6 | Introduction of a formyl group, exploring competition between the furan and benzene rings. researchgate.net |
Adopting green chemistry principles can lead to more environmentally benign and efficient syntheses. uniroma1.it Future research should focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. nih.gov
Potential green chemistry strategies include:
One-Pot Syntheses: Designing multi-step reactions that occur in a single reaction vessel to reduce solvent waste and purification steps, inspired by similar processes developed for other benzofuranols. doi.org
Alternative Solvents: Exploring the use of greener solvents like water, supercritical CO₂, or bio-derived solvents (e.g., 2-methyltetrahydrofuran) in the synthesis and modification of the target compound.
Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives, such as biocatalysts or earth-abundant metal catalysts, to reduce waste and improve atom economy. nih.gov Continuous flow processing could also offer a safer and more efficient alternative to traditional batch reactions. uniroma1.it
Exploration of Underutilized Reactivity Pathways
The benzofuran nucleus possesses reactivity that remains largely unexplored for the 7-amino-3-methyl substituted variant. Future studies could delve into these pathways to generate novel molecular frameworks.
Unexplored pathways could include:
Cycloaddition Reactions: Investigating the participation of the benzofuran's C2-C3 double bond in cycloaddition reactions (e.g., Diels-Alder, [4+2] cycloadditions) to construct polycyclic systems. researchgate.net
Ring-Opening and Rearrangement: Exploring conditions that could induce ring-opening of the furan moiety, followed by rearrangement to produce other heterocyclic systems or functionalized phenols.
Photochemical Reactions: Studying photochemical transformations, such as photooxygenation of the furan ring, which can lead to unique oxidized products. researchgate.net
Advanced Applications in Complex Molecular Architecture Synthesis
The this compound core is a valuable starting point for the synthesis of more elaborate molecules. The amine group provides a convenient handle for elaboration, allowing the molecule to serve as a versatile building block. researchgate.net Research in this area could focus on synthesizing compounds with potential biological activity, drawing parallels from other benzofuran derivatives that exhibit anticancer properties. researchgate.netmdpi.com
Potential synthetic targets include:
Polycyclic Heterocycles: Using the amine group to annulate new heterocyclic rings onto the benzofuran scaffold, creating complex, fused systems.
Macrocycles: Incorporating the benzofuran unit into macrocyclic structures through reactions involving the amine and another functional group introduced elsewhere on the molecule.
Dendrimers and Polymers: Utilizing the amine as a branching point or a monomeric unit for the synthesis of dendrimers or functional polymers.
Interdisciplinary Research with Material Science and Catalyst Design
The intersection of organic synthesis with material science and catalysis offers exciting avenues for this compound.
Materials Science: Benzofuran derivatives have been investigated for their electronic properties. mdpi.com The 7-amino-substituted scaffold could be a precursor to novel organic semiconductors, fluorescent dyes, or hole-transporting materials for use in organic light-emitting diodes (OLEDs) after suitable functionalization.
Catalyst Design: The amine group can be modified to create ligands for transition metal catalysts. Chiral versions of these ligands could be employed in asymmetric catalysis. The rigid benzofuran backbone could impart specific steric and electronic properties to the resulting catalyst.
Synergistic Application of Experimental and Computational Techniques
Integrating computational chemistry with experimental work can accelerate research and provide deeper insights into the behavior of this compound and its derivatives.
Table 2: Synergistic Experimental and Computational Approaches
| Research Area | Computational Method | Experimental Validation | Goal |
|---|---|---|---|
| Reactivity Prediction | Density Functional Theory (DFT) | Reaction screening and yield optimization | To predict the most likely sites for electrophilic or nucleophilic attack and guide synthetic planning. nih.gov |
| Spectroscopic Analysis | Time-Dependent DFT (TD-DFT) | UV-Vis, Fluorescence Spectroscopy | To predict electronic transitions and help interpret the photophysical properties of new materials. |
By combining predictive modeling with targeted experiments, researchers can more efficiently design novel synthetic routes, predict the properties of new materials, and understand the mechanisms of action for biologically active derivatives.
Q & A
Q. Q1: What are the recommended methods for structural characterization of 3-methyl-1-benzofuran-7-amine hydrochloride?
A:
- X-ray crystallography is the gold standard for determining crystal structure and hydrogen-bonding networks. For benzofuran derivatives, intermolecular O–H⋯O hydrogen bonds (as observed in analogous compounds) stabilize dimeric structures .
- NMR spectroscopy (¹H, ¹³C, DEPT) can confirm the presence of methyl, benzofuran, and amine groups. For example, methyl groups in benzofuran derivatives typically appear as singlets in ¹H NMR (δ 2.0–2.5 ppm) .
- HPLC (≥98% purity) ensures compound homogeneity, critical for pharmacological assays .
Q. Q2: How should researchers optimize synthesis protocols for this compound?
A:
- Stepwise functionalization : Start with benzofuran core synthesis via cyclization of substituted phenols with chloroacetone derivatives under acidic conditions. Introduce the amine group via nucleophilic substitution or reductive amination .
- Reaction monitoring : Use TLC (ethyl acetate/hexane) or HPLC to track intermediates. For example, ethyl acetate is effective for isolating carboxylic acid derivatives of benzofuran .
- Yield improvement : Optimize stoichiometry of reagents (e.g., triethylamine as a base in sulfonylation reactions) and reflux time (5–12 hours) .
Advanced Research Questions
Q. Q3: How do substituent effects on the benzofuran ring influence solid-state properties and bioactivity?
A:
- Crystal packing : Substituents like methyl groups enhance planarity (mean deviation <0.005 Å in benzofuran cores), promoting intermolecular hydrogen bonds that stabilize dimeric structures . This can affect solubility and bioavailability.
- Bioactivity modulation : Methyl groups at position 3 may sterically hinder interactions with enzyme active sites. Compare with fluoro or methoxy analogs to assess electronic vs. steric contributions .
- Methodology : Use DFT calculations to predict substituent effects on electron density and correlate with in vitro assays (e.g., enzyme inhibition) .
Q. Q4: What strategies resolve discrepancies in spectroscopic data during structural elucidation?
A:
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., Gaussian09 with B3LYP/6-31G* basis set). For example, deviations >0.3 ppm may indicate incorrect assignment .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., C₁₀H₁₀ClNO for 3-methyl-1-benzofuran-7-amine HCl) with <2 ppm error .
- Single-crystal XRD : Resolve ambiguous NOE correlations by analyzing bond lengths and angles (e.g., C–O bond lengths ~1.36 Å in benzofurans) .
Q. Q5: How should researchers address instability of the hydrochloride salt in aqueous solutions?
A:
- Buffering : Use phosphate buffer (pH 7.4) to prevent amine protonation/deprotonation shifts, which can alter solubility .
- Lyophilization : Stabilize the compound by freeze-drying and store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .
- Degradation studies : Monitor via LC-MS under accelerated conditions (40°C, 75% RH) to identify breakdown products (e.g., free amine or benzofuran oxide) .
Safety and Handling
Q. Q6: What are critical safety protocols for handling this compound in vitro?
A:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing due to dust formation .
- Spill management : Absorb with inert material (vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .
- First aid : For eye exposure, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for pulmonary irritation .
Methodological Challenges
Q. Q7: How can researchers mitigate interference from byproducts in pharmacological assays?
A:
- Chromatographic purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to remove unreacted starting materials .
- Blank controls : Run assays with vehicle (e.g., DMSO) and synthetic byproducts (e.g., ethyl acetate residues) to identify false positives .
- Dose-response validation : Confirm activity across 3–5 log concentrations to rule out non-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
